molecular formula C22H20FN3O2S B5209719 2-{[(2-fluorophenyl)carbonyl]amino}-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 6370-00-9

2-{[(2-fluorophenyl)carbonyl]amino}-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B5209719
CAS No.: 6370-00-9
M. Wt: 409.5 g/mol
InChI Key: CIULZBUWAGKYEI-UHFFFAOYSA-N
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Description

2-{[(2-fluorophenyl)carbonyl]amino}-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is a complex organic compound that features a unique combination of functional groups, including a fluorophenyl group, a pyridinyl group, and a cycloheptathiophene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-fluorophenyl)carbonyl]amino}-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is to start with the cycloheptathiophene core and introduce the fluorophenyl and pyridinyl groups through a series of substitution and coupling reactions. Key steps may include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-fluorophenyl)carbonyl]amino}-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a wide variety of functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its fluorophenyl group can be particularly useful for imaging studies.

Medicine

In medicinal chemistry, this compound has potential applications as a drug candidate. Its unique structure allows for the exploration of new therapeutic targets and the development of drugs with improved efficacy and safety profiles.

Industry

In industry, the compound can be used in the development of new materials with unique properties, such as improved conductivity or enhanced mechanical strength .

Mechanism of Action

The mechanism of action of 2-{[(2-fluorophenyl)carbonyl]amino}-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s fluorophenyl and pyridinyl groups can interact with these targets through hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-chlorophenyl)carbonyl]amino}-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
  • 2-{[(2-bromophenyl)carbonyl]amino}-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
  • 2-{[(2-iodophenyl)carbonyl]amino}-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Uniqueness

The uniqueness of 2-{[(2-fluorophenyl)carbonyl]amino}-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide lies in its combination of a fluorophenyl group with a pyridinyl group and a cycloheptathiophene core. This combination imparts unique chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

2-[(2-fluorobenzoyl)amino]-N-pyridin-2-yl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O2S/c23-16-10-5-4-8-14(16)20(27)26-22-19(15-9-2-1-3-11-17(15)29-22)21(28)25-18-12-6-7-13-24-18/h4-8,10,12-13H,1-3,9,11H2,(H,26,27)(H,24,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIULZBUWAGKYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(CC1)SC(=C2C(=O)NC3=CC=CC=N3)NC(=O)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50387570
Record name STK063428
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6370-00-9
Record name STK063428
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50387570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[(2-fluorophenyl)carbonyl]amino}-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
2-{[(2-fluorophenyl)carbonyl]amino}-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Reactant of Route 3
Reactant of Route 3
2-{[(2-fluorophenyl)carbonyl]amino}-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Reactant of Route 4
Reactant of Route 4
2-{[(2-fluorophenyl)carbonyl]amino}-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Reactant of Route 5
Reactant of Route 5
2-{[(2-fluorophenyl)carbonyl]amino}-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
Reactant of Route 6
Reactant of Route 6
2-{[(2-fluorophenyl)carbonyl]amino}-N-(pyridin-2-yl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

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